Mechanistic Profile: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Mechanistic Profile: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
This technical guide details the mechanistic profile of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical synthetic intermediate and potential genotoxic impurity (PGI) in the manufacturing of the beta-blocker Timolol.
Synthetic Utility & Genotoxic Potential
Executive Summary
rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2) acts as the Key Starting Material (KSM) and the electrophilic scaffold in the synthesis of Timolol. Its "mechanism of action" is dual-faceted depending on the context:
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Synthetic Mechanism: It functions as an electrophile, undergoing regioselective nucleophilic ring-opening with tert-butylamine to generate the pharmacologically active beta-amino alcohol core of Timolol.
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Toxicological Mechanism: As a glycidyl ether derivative containing a strained epoxide ring, it possesses intrinsic alkylating activity. If unreacted residues remain in the final drug substance, it acts as a direct-acting mutagen capable of forming DNA adducts, classifying it as a Cohort of Concern impurity under ICH M7 guidelines.
Chemical Structure & Reactivity
The molecule comprises three distinct functional domains that dictate its reactivity and solubility profile:
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Morpholine Ring: Provides lipophilicity and metabolic stability.
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1,2,5-Thiadiazole Core: An electron-withdrawing heteroaromatic spacer that modulates the reactivity of the ether linkage.
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Oxiranylmethoxy (Glycidyl Ether) Tail: The reactive center. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack (SN2) due to ring strain (~13 kcal/mol release upon opening).
| Property | Data |
| Molecular Formula | C₉H₁₃N₃O₃S |
| Molecular Weight | 243.28 g/mol |
| Role | Synthetic Intermediate / Mutagenic Impurity |
| Reactivity Class | Alkylating Agent (Epoxide) |
| Target Nucleophile | Primary Amines (Synthesis) / DNA Bases (Toxicity) |
Synthetic Mechanism of Action (Timolol Formation)
The primary utility of this intermediate is the formation of Timolol via an SN2 nucleophilic ring-opening reaction .
Mechanism Description
The reaction is driven by the nucleophilic attack of the primary amine (tert-butylamine) on the least sterically hindered carbon (terminal methylene) of the epoxide ring.
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Nucleophilic Attack: The lone pair of the nitrogen in tert-butylamine attacks the C3 carbon of the epoxide.
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Ring Opening: The C-O bond breaks, transferring electron density to the oxygen atom.
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Proton Transfer: The resulting alkoxide anion abstracts a proton (typically from the ammonium intermediate or solvent) to form the secondary alcohol.
This transformation creates the characteristic beta-hydroxy amine motif required for beta-adrenergic receptor binding.
Toxicological Mechanism (Genotoxicity)
If this intermediate is not fully consumed or purged during purification, it poses a genotoxic risk. The mechanism of toxicity is chemically identical to its synthetic mechanism but involves biological nucleophiles.
DNA Alkylation Pathway
The epoxide group is a "structural alert" for genotoxicity.
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Cellular Entry: The lipophilic morpholine/thiadiazole moiety facilitates passive diffusion across cell membranes and into the nucleus.
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Adduct Formation: The electrophilic epoxide carbon attacks nucleophilic sites on DNA bases, most commonly the N7 position of Guanine .
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Mutagenesis: The resulting bulky adduct (N7-alkylguanine) can cause depurination or replication errors (transversion mutations) during DNA synthesis, leading to potential carcinogenicity.
Experimental Protocols
A. Synthesis of Timolol (Demonstrating Synthetic MOA)
This protocol demonstrates the conversion of the epoxide to the active drug.
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Reagents:
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rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (1.0 eq)
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tert-Butylamine (Excess, 5-10 eq to prevent polymerization)
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Solvent: Methanol or Ethanol (Protic solvents facilitate ring opening).
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Procedure:
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Dissolve the epoxide (10 g) in Methanol (50 mL).
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Add tert-butylamine (30 mL) dropwise while maintaining temperature < 30°C (Exothermic reaction).
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Reflux the mixture at 60°C for 4–6 hours.
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Monitor: Use TLC or HPLC to track the disappearance of the epoxide peak.
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Workup:
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Concentrate under vacuum to remove excess amine and solvent.[1]
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Crystallize the residue from Maleic acid/Acetone to obtain Timolol Maleate.
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B. Analytical Control (Impurity Detection)
Due to its mutagenic potential, this impurity must be controlled to ppm levels (TTC limit).
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Technique: LC-MS/MS or GC-MS (Derivatization may be required for GC).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
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Mobile Phase: Gradient of Ammonium Formate (pH 3.0) and Acetonitrile.
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Detection: Mass Spectrometry (SIM mode) targeting the molecular ion [M+H]+ = 244.1.
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Limit of Quantitation (LOQ): Must be established < 10 ppm relative to the drug substance.
References
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ChemicalBook. (2023). rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine - Properties and Supplier Data.
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U.S. Food and Drug Administration (FDA). (2024). Timolol Maleate Ophthalmic Solution - Prescribing Information and Clinical Pharmacology.
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National Center for Biotechnology Information (NCBI). (2024). Timolol - Mechanism of Action and Toxicity Profile. StatPearls.
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Fisher Scientific. (2024). (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Reference Standard.
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Pharmaffiliates. (2024). Timolol Impurity Standards and Synthetic Intermediates.
